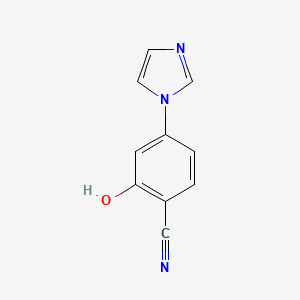
2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-4-imidazol-1-yl-benzonitrile is a compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-imidazol-1-yl-benzonitrile typically involves the reaction of a suitable benzonitrile derivative with an imidazole derivative under specific conditions. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions can vary, but they often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures.
Industrial Production Methods
Industrial production of 2-hydroxy-4-imidazol-1-yl-benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and reduce production costs are common strategies in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxy-4-imidazol-1-yl-benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogens, alkylating agents; typically carried out in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Applications De Recherche Scientifique
2-hydroxy-4-imidazol-1-yl-benzonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-hydroxy-4-imidazol-1-yl-benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
2-hydroxy-4-imidazol-1-yl-benzonitrile can be compared with other imidazole derivatives, such as:
- 2-phenylimidazole
- 4-methylimidazole
- 2-hydroxy-4-methylimidazole
These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of 2-hydroxy-4-imidazol-1-yl-benzonitrile lies in its specific substitution pattern, which can influence its reactivity and interactions with molecular targets .
Propriétés
Numéro CAS |
594813-32-8 |
|---|---|
Formule moléculaire |
C10H7N3O |
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
2-hydroxy-4-imidazol-1-ylbenzonitrile |
InChI |
InChI=1S/C10H7N3O/c11-6-8-1-2-9(5-10(8)14)13-4-3-12-7-13/h1-5,7,14H |
Clé InChI |
FVLZKMQMAWCXSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N2C=CN=C2)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



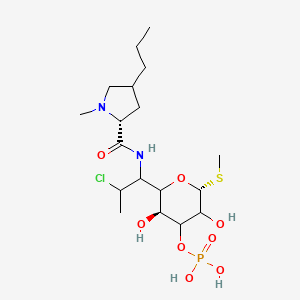
![N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12439836.png)
![1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine](/img/structure/B12439848.png)


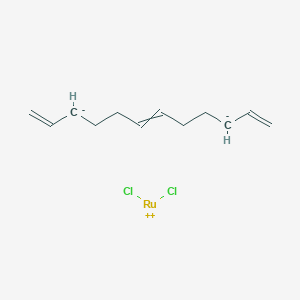
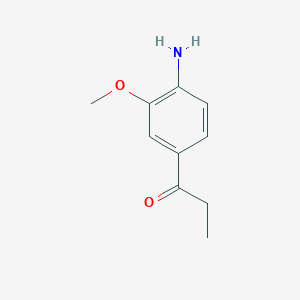
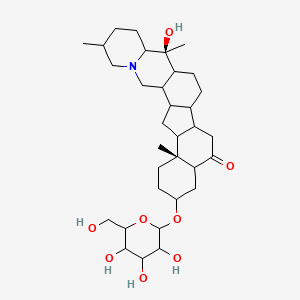
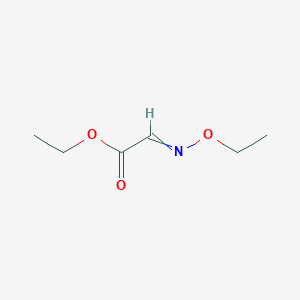
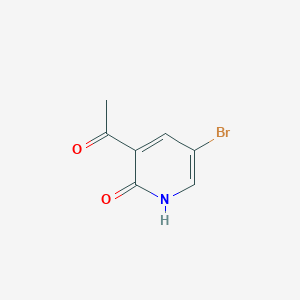
![[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12439906.png)


